molecular formula C7H9NO4S B11897023 5-Methylthiophen-2-amine oxalate

5-Methylthiophen-2-amine oxalate

Cat. No.: B11897023
M. Wt: 203.22 g/mol
InChI Key: HTPKPKLETXEXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylthiophen-2-amine oxalate is an organic compound with the molecular formula C₇H₉NO₄S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylthiophen-2-amine oxalate typically involves the reaction of 5-methylthiophene-2-amine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional purification steps, such as recrystallization, to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

5-Methylthiophen-2-amine oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methylthiophen-2-amine oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylthiophen-2-amine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylthiophen-2-amine oxalate is unique due to the presence of both the methyl and amine groups on the thiophene ring, as well as the oxalate salt form. This combination of functional groups imparts specific chemical reactivity and potential biological activity, distinguishing it from other thiophene derivatives .

Properties

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

5-methylthiophen-2-amine;oxalic acid

InChI

InChI=1S/C5H7NS.C2H2O4/c1-4-2-3-5(6)7-4;3-1(4)2(5)6/h2-3H,6H2,1H3;(H,3,4)(H,5,6)

InChI Key

HTPKPKLETXEXPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)N.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.